molecular formula C6H12N2O2 B15240928 N'-hydroxy-2-(oxolan-3-yl)ethanimidamide

N'-hydroxy-2-(oxolan-3-yl)ethanimidamide

Cat. No.: B15240928
M. Wt: 144.17 g/mol
InChI Key: HZMXZQYNPLTPFA-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(oxolan-3-yl)ethanimidamide is a chemical compound with the molecular formula C7H14N2O3 It is known for its unique structure, which includes a hydroxy group, an oxolane ring, and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(oxolan-3-yl)ethanimidamide typically involves the reaction of oxolane derivatives with ethanimidamide precursors. One common method includes the use of tetrahydrofuran (THF) as a starting material, which undergoes a series of reactions to introduce the hydroxy and ethanimidamide groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-2-(oxolan-3-yl)ethanimidamide may involve large-scale reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(oxolan-3-yl)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted oxolane compounds. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

N’-hydroxy-2-(oxolan-3-yl)ethanimidamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(oxolan-3-yl)ethanimidamide involves its interaction with specific molecular targets. The hydroxy group and ethanimidamide moiety can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The oxolane ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-hydroxy-2-(oxolan-3-yl)ethanimidamide include:

Uniqueness

The position of the hydroxy group and the oxolane ring’s configuration play a crucial role in its chemical behavior and interactions .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N'-hydroxy-2-(oxolan-3-yl)ethanimidamide

InChI

InChI=1S/C6H12N2O2/c7-6(8-9)3-5-1-2-10-4-5/h5,9H,1-4H2,(H2,7,8)

InChI Key

HZMXZQYNPLTPFA-UHFFFAOYSA-N

Isomeric SMILES

C1COCC1C/C(=N/O)/N

Canonical SMILES

C1COCC1CC(=NO)N

Origin of Product

United States

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